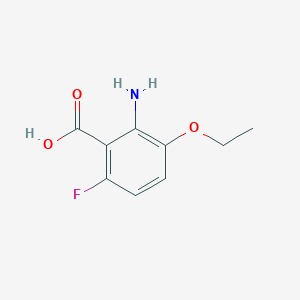

2-Amino-3-ethoxy-6-fluorobenzoic acid

Vue d'ensemble

Description

2-Amino-3-ethoxy-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Many benzoic acid derivatives target enzymes or receptors in the body. The specific targets depend on the functional groups attached to the benzoic acid core .

Mode of Action

The compound could interact with its targets through various mechanisms, such as competitive inhibition, where the compound competes with a substrate for binding to an enzyme’s active site .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethoxy group might enhance its lipid solubility, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state, potentially altering its interaction with its targets .

Analyse Biochimique

Biochemical Properties

It is known that benzoic acid derivatives can participate in a variety of biochemical reactions . They can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules. The exact nature of these interactions depends on the specific structure of the benzoic acid derivative .

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, affecting cell signaling pathways, altering gene expression, or influencing cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Amino-3-ethoxy-6-fluorobenzoic acid vary with different dosages in animal models .

Metabolic Pathways

Benzoic acid derivatives are known to participate in various metabolic pathways .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Activité Biologique

2-Amino-3-ethoxy-6-fluorobenzoic acid (C10H12FNO3) is an aromatic compound characterized by a benzene ring with an amino group, an ethoxy group, and a fluorine atom. Its unique structure influences its biological activity, making it a compound of interest in medicinal chemistry, particularly for its potential applications in neuroleptic drugs and other therapeutic areas.

The compound features:

- Molecular Formula : C10H12FNO3

- Functional Groups : Amino, ethoxy, and carboxylic acid groups.

- Solubility : Enhanced solubility in organic solvents due to the presence of the ethoxy group.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in dichloromethane, yielding derivatives with neuroleptic activity.

- Fluorinated Derivatives : It is also used to synthesize fluorinated glucopyranoside derivatives, which have applications in medicinal chemistry.

Neuroleptic Activity

Research indicates that derivatives of this compound exhibit significant neuroleptic activity. This class of compounds is crucial in the treatment of psychiatric disorders such as schizophrenia. The compound's ability to interact with dopamine receptors contributes to its pharmacological profile.

Interaction Studies

Interaction studies with various biological targets are essential for understanding the pharmacological properties of this compound. Potential areas for investigation include:

- Dopamine Receptors : As a neuroleptic agent, its affinity for dopamine receptors can be assessed using radiolabeled ligand binding assays.

- EGFR Inhibition : Although primarily focused on other compounds, studies on inhibitors targeting the epidermal growth factor receptor (EGFR) suggest that structural similarities may allow for exploratory research into EGFR-related pathways .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-3-fluorobenzoic acid | Contains bromine instead of ethoxy group | Moderate neuroleptic activity |

| 2-Amino-4-bromo-3-fluorobenzoic acid | Bromo substituent at a different position | Reduced efficacy compared to parent |

| 2-Amino-6-chloro-3-fluorobenzoic acid | Chlorine atom instead of ethoxy | Limited neuroleptic properties |

| 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | Multiple halogen substitutions | Variable activity |

| 2-Amino-3-fluoro-4-methoxybenzoic acid | Methoxy group instead of ethoxy | Enhanced solubility, varied activity |

Case Studies

- Neuropharmacological Studies : A study examining the effects of similar compounds on animal models demonstrated that modifications in substituent groups significantly affect the neuroleptic efficacy and side effect profiles. The presence of an ethoxy group was associated with enhanced receptor binding affinity and reduced side effects compared to non-substituted analogs.

- In Vitro Assays : In vitro assays measuring the inhibition of dopamine receptor activity showed that derivatives closely related to this compound displayed promising results, indicating potential for development as therapeutic agents for treating mood disorders.

Propriétés

IUPAC Name |

2-amino-3-ethoxy-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSUMPJDVWQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.